

# A Technical Guide to the Chemical Classification of Lyaline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lyaline*

Cat. No.: *B1244569*

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Lyaline** is a monoterpene indole alkaloid (MIA) originally isolated in 1974 from the roots of the Madagascan plant *Pauridiantha paucinervis* (formerly *Pauridiantha lyallii*)<sup>[1][2]</sup>. For decades, its structure was erroneously believed to be a unique harman-1,4-dihydropyridine derivative<sup>[1][2]</sup>. However, a 2021 reappraisal using modern spectroscopic techniques on the original sample led to a significant structural revision. This guide provides an in-depth overview of the current and correct chemical classification of **Lyaline**, its physicochemical properties, the experimental protocols used for its structural elucidation, and its biosynthetic context. The revised structure establishes **Lyaline** as the first naturally occurring nacycline analogue, a finding that substantiates a previously reported chemical reactivity of the key MIA precursor, strictosidine<sup>[1][2]</sup>.

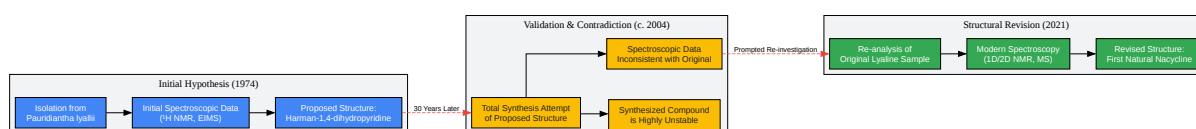
## Chemical Classification and Structure

Based on its revised structure, **Lyaline** is classified as a monoterpene indole alkaloid. More specifically, it belongs to a novel subclass as the first identified naturally occurring nacycline analogue<sup>[1][2]</sup>.

- Alkaloid Type: True Alkaloid, as it contains a nitrogen atom within a heterocyclic ring and is derived from an amino acid precursor (tryptophan)<sup>[3][4][5]</sup>.

- **Core Skeleton:** The structure features a  $\beta$ -carboline unit derived from tryptamine, linked to a rearranged secologanin-derived monoterpene unit[1]. This linkage forms the distinctive nacycline scaffold.
- **Biosynthetic Precursor:** The monoterpene component, which incorporates a nitrogen atom instead of the more common oxygen, suggests a biosynthetic pathway originating from strictosidine[1].

The structural revision was critical, as the initially proposed structure was proven to be highly unstable through total synthesis attempts, and its reported spectroscopic data were inconsistent with the synthesized compound[1][2]. The correct structure was determined through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and other modern analytical methods[1].



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**Caption:** Logical flow of **Lyaline**'s structural elucidation history.

## Physicochemical and Spectroscopic Data

Quantitative data for **Lyaline** is summarized below. The computed properties are derived from public chemical databases, and the NMR data are from the 2021 structural reappraisal study[1][6].

### Table 1: General and Computed Properties of Lyaline

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub>	PubChem[6]
Molecular Weight	345.4 g/mol	PubChem[6]
Exact Mass	345.147726857 Da	PubChem[6]
IUPAC Name	methyl 5-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-1,4-dihydropyridine-3-carboxylate	PubChem[6]
InChI Key	JQGGYOXTWZQQLY-UHFFFAOYSA-N	PubChem[6]
Canonical SMILES	<chem>COC(=O)C1=CNC=C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C</chem>	PubChem[6]
XLogP3	3.3	PubChem[6]

**Table 2: Key <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Lyaline (in CDCl<sub>3</sub>)**

Position	$\delta$ C (ppm)	$\delta$ H (ppm, mult., J in Hz)	Key Correlations (HMBC, COSY)
2	150.1	-	-
3	112.9	-	-
5	128.5	8.08 (d, 7.9)	-
6	120.0	7.30 (ddd, 7.9, 7.1, 1.0)	-
7	121.9	7.51 (ddd, 8.1, 7.1, 1.1)	-
8	111.2	7.55 (d, 8.1)	-
9	136.4	-	-
10	121.5	-	-
11	132.3	8.30 (s)	-
12	139.9	-	-
13	141.2	-	-
14	31.2	3.15 (dd, 15.1, 4.3), 2.95 (dd, 15.1, 8.9)	COSY with H-15
15	32.5	3.01 (m)	COSY with H-14, H-20
16	-	8.38 (br s)	-
17	-	5.75 (br s)	-
18	135.0	6.55 (ddd, 17.5, 10.7, 8.1)	COSY with H-19a, H-19b
19	116.1	5.25 (d, 17.5), 5.16 (d, 10.7)	COSY with H-18
20	45.4	4.25 (m)	COSY with H-15, H-18, H-21

21	63.3	6.13 (d, 4.8)	HMBC to C-2, C-13; COSY with H-20
22	-	-	-
23 (OMe)	51.1	3.71 (s)	-

Data adapted from Le  
LDB et al., J Nat Prod,  
2021.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The structural reappraisal of **Lyaline** relied on having access to the original, unique sample isolated in 1974. Modern experimental workflows were central to correcting the structure[\[1\]](#).

### General Isolation and Purification Protocol

While the specific 1974 protocol is not detailed in recent literature, a general procedure for isolating indole alkaloids like **Lyaline** from plant material (*Pauridiantha* roots) would follow this workflow:

- **Extraction:** The dried and powdered root material is subjected to extraction with a moderately polar solvent, such as methanol or ethanol, often under acidic conditions (e.g., with acetic acid) to protonate and solubilize the alkaloids.
- **Acid-Base Partitioning:** The crude extract is concentrated, and an acid-base liquid-liquid extraction is performed. The extract is acidified and washed with a non-polar solvent (e.g., hexane) to remove fats and pigments. The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into a water-immiscible organic solvent like dichloromethane or chloroform.
- **Chromatographic Purification:** The resulting enriched alkaloid fraction is subjected to successive chromatographic steps. This typically involves:
  - **Silica Gel Column Chromatography:** Separation based on polarity using a gradient of solvents (e.g., hexane-ethyl acetate mixtures with increasing polarity).

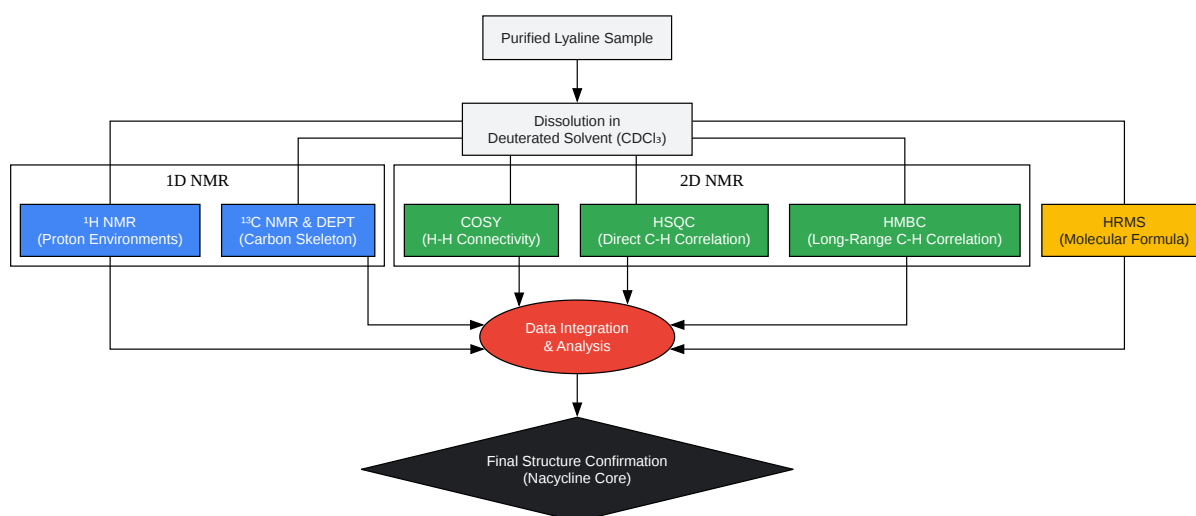
- Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from the column.
- High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound, often using a reverse-phase column (e.g., C18) with a mobile phase like methanol/water or acetonitrile/water.

## Structural Elucidation Workflow

The definitive structure of **Lyaline** was established using a combination of modern spectroscopic methods.

- Sample Preparation: A sub-milligram quantity of the purified, original **Lyaline** sample was dissolved in deuterated solvents ( $\text{CDCl}_3$  and  $\text{CD}_3\text{OD}$ ) for NMR analysis[1].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition ( $\text{C}_{21}\text{H}_{19}\text{N}_3\text{O}_2$ ).
- 1D NMR Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the number, environment, and connectivity of protons. The initial analysis of **Lyaline**'s  $^1\text{H}$  NMR spectrum revealed signals for a  $\beta$ -carboline unit, a vinylic side chain, a methyl ester, and several methine and methylene groups[1]. A key finding was the strongly downfield-shifted methine proton (H-21 at  $\delta\text{H}$  6.13), which was previously mistaken for an aromatic signal[1].
  - $^{13}\text{C}$  NMR: Determines the number and type of carbon atoms ( $\text{sp}^3$ ,  $\text{sp}^2$ ,  $\text{sp}$ ). The chemical shift of C-21 ( $\delta\text{C}$  63.3) definitively proved it was an  $\text{sp}^3$  carbon, immediately ruling out the original aromatic/olefinic assignment[1].
- 2D NMR Spectroscopy: These experiments were crucial for establishing the final connectivity.
  - COSY (Correlation Spectroscopy): Identified proton-proton (H-H) spin systems, establishing connections like the  $\text{CH-17-NH-CH-21-CH-20-CH-15-CH}_2\text{-14}$  chain and the placement of the vinyl group at C-20[1].

- HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2-3 bond) correlations between protons and carbons. Key HMBC cross-peaks from H-21 to carbons C-2 and C-13 were instrumental in establishing the critical N-1–C-21 bond that defines the nacycline core<sup>[1]</sup>.
- $^1\text{H}/^{15}\text{N}$  HMBC: Long-range correlations from protons H-20 and H-21 to the nitrogen atom N-1 provided further validation for the N-1-C-21 linkage<sup>[1]</sup>.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Determined the relative stereochemistry through-space correlations. NOE correlations between H-15/H-20 and H-20/H-21 indicated their syn-facial orientation<sup>[1]</sup>.



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**Caption:** Experimental workflow for the structural elucidation of **Lyaline**.

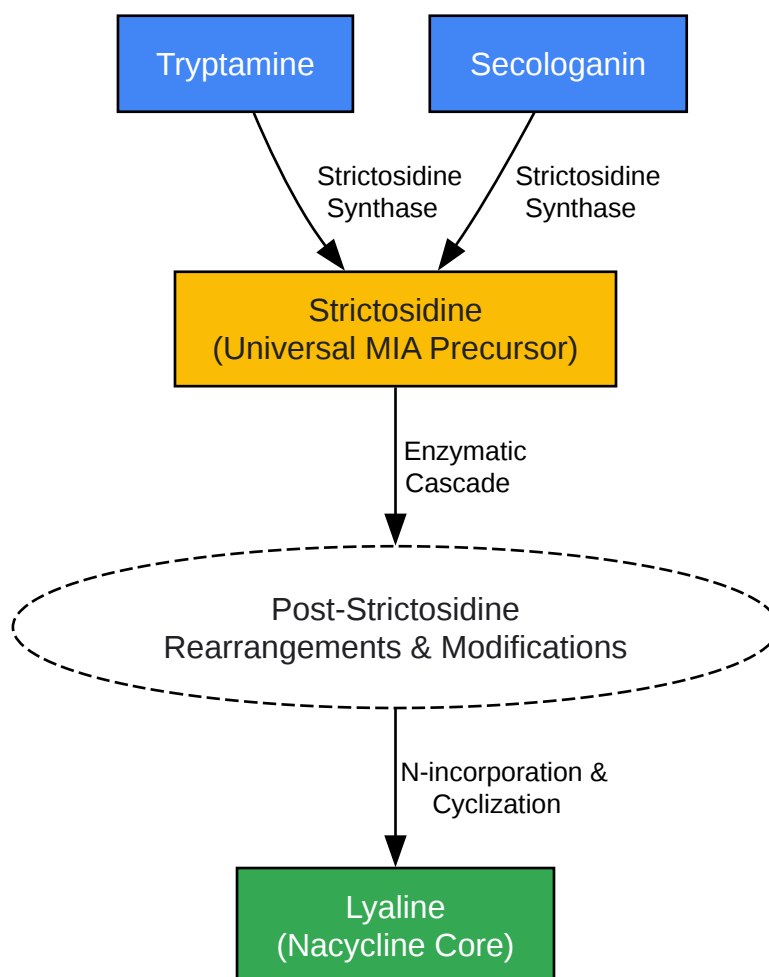
## Biosynthetic Context

Monoterpene indole alkaloids are biosynthesized from the condensation of tryptamine (from tryptophan) and secologanin (from the terpenoid pathway). This reaction, mediated by strictosidine synthase, forms strictosidine, the universal precursor for this entire class of alkaloids.

The revised structure of **Lyaline**, featuring a nitrogen atom (N-17) within the monoterpene-derived portion, strongly suggests a unique post-strictosidine modification. This structure



supports a biosynthetic pathway involving the reactivity of strictosidine to form the nacycline core, a chemical transformation that had been postulated but not previously observed in nature<sup>[1]</sup>.



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**Caption:** Simplified proposed biosynthetic origin of **Lyaline** from precursors.

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